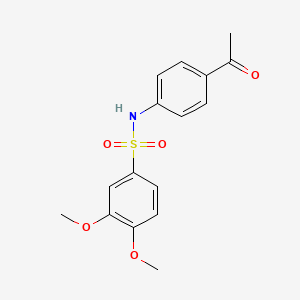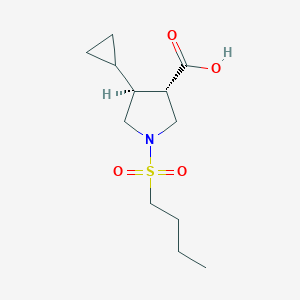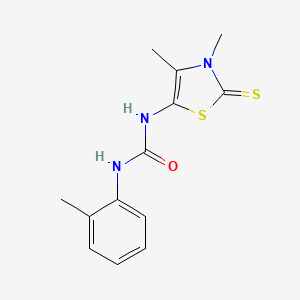
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide, also known as ADMS, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the sulfonamide class of compounds, which have been widely used in medicinal chemistry due to their diverse biological activities. ADMS has been found to have interesting properties that make it a promising candidate for various research applications.
科学研究应用
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent. It has been found to reduce inflammation in animal models of inflammatory diseases. Additionally, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been studied for its potential use as an antibacterial and antifungal agent.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins in cells. For example, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to changes in gene expression patterns, which can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to have a number of biochemical and physiological effects. In cancer cells, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In animal models of inflammatory diseases, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to reduce inflammation and improve tissue damage. N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have antibacterial and antifungal activity.
实验室实验的优点和局限性
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. Additionally, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to have a low toxicity profile, making it a safer alternative to other compounds that may have toxic effects. However, there are also some limitations to the use of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its potential side effects and interactions with other compounds.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide. One area of interest is in the development of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide derivatives with improved activity and selectivity. Additionally, more research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide and its potential interactions with other compounds. N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide could also be studied for its potential use in other fields, such as neuroscience or infectious diseases. Finally, more research is needed to evaluate the safety and efficacy of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide in animal models and clinical trials.
合成方法
The synthesis of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide involves the reaction of 4-acetylphenylsulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. This reaction leads to the formation of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11(18)12-4-6-13(7-5-12)17-23(19,20)14-8-9-15(21-2)16(10-14)22-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBDADNDEWUFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5687386.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide](/img/structure/B5687394.png)

![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)
![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)

![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B5687462.png)

![4-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B5687489.png)
